molecular formula C22H26N2O3 B2986558 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005294-29-0

2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2986558
CAS No.: 1005294-29-0
M. Wt: 366.461
InChI Key: OIXRKVRPKBZPNU-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound with the molecular formula C22H26N2O3. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-27-20-10-6-5-9-18(20)21(25)23-17-12-11-16-8-7-13-24(19(16)14-17)22(26)15(2)3/h5-6,9-12,14-15H,4,7-8,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXRKVRPKBZPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the isobutyryl group: This step involves the acylation of the tetrahydroquinoline core using isobutyryl chloride in the presence of a base such as pyridine.

    Attachment of the ethoxybenzamide moiety: The final step involves the coupling of the ethoxybenzamide group to the tetrahydroquinoline core through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Scientific Research Applications

2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features.

    N-isobutyryl-1,2,3,4-tetrahydroquinoline: A closely related compound with similar biological activities.

    Ethoxybenzamide derivatives:

Uniqueness

2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound with the molecular formula C22H26N2O3. It belongs to the tetrahydroquinoline family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to exert its effects by binding to certain enzymes or receptors, modulating their activity, and potentially influencing various signaling pathways.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties that could be beneficial in treating infections.
  • Anticancer Activity : The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Clinical Implications

While the preclinical data are promising, further clinical studies are required to validate the efficacy and safety of this compound in humans. Its potential applications in treating infections and cancer highlight the need for comprehensive clinical trials.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of Tetrahydroquinoline Core : Achieved through the Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
  • Introduction of Isobutyryl Group : Involves acylation using isobutyryl chloride in the presence of a base such as pyridine.

Table 2: Synthetic Pathway Overview

StepReaction TypeKey Reagents
Formation of TetrahydroquinolinePictet-Spengler ReactionAromatic aldehyde, Amine
AcylationN-AcylationIsobutyryl chloride

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